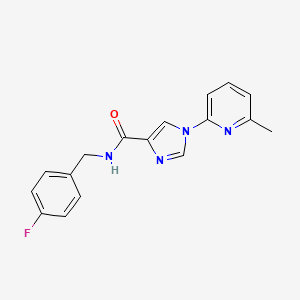

![molecular formula C12H16BrNO3S B2496359 {1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol CAS No. 937012-94-7](/img/structure/B2496359.png)

{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol is a useful research compound. Its molecular formula is C12H16BrNO3S and its molecular weight is 334.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

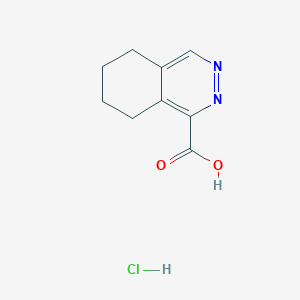

Synthesis and Crystal Structure

- Synthesis Techniques and Characterization : Compounds with structural similarities to "{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol" have been synthesized using condensation reactions involving diphenyl(piperidin-4-yl)methanol and various sulfonyl chlorides. These compounds are characterized through spectroscopic techniques and X-ray crystallography, providing insights into their molecular structure, including the chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom (Girish et al., 2008); (Naveen et al., 2015).

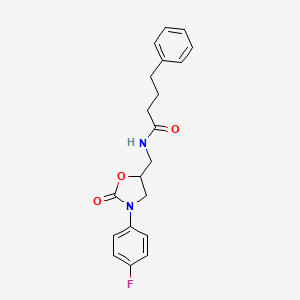

Potential Therapeutic Applications

- Enzyme Inhibitory Activity : Research on derivatives of "this compound" indicates significant enzyme inhibitory activities. Certain synthesized compounds show potent inhibitory effects against acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications for neurodegenerative diseases like Alzheimer's (Hussain et al., 2017). Additionally, the antimicrobial properties of similar compounds have been noted, indicating their utility in combating bacterial and fungal infections (Mallesha & Mohana, 2014).

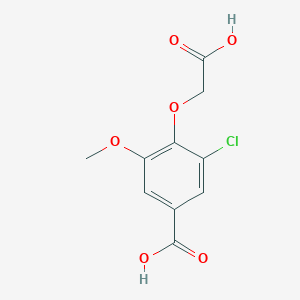

Material Science Applications

- Proton Exchange Membranes : Research into poly(arylene ether sulfone) copolymers with pendent sulfonic acid groups, structurally related to the sulfone component in "this compound," shows their effectiveness as proton exchange membranes. These materials exhibit high proton conductivities and low methanol permeabilities, making them suitable for fuel cell applications (Wang et al., 2012).

Mechanism of Action

Target of Action

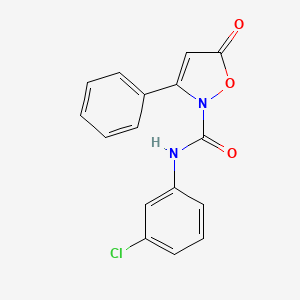

Similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens .

Mode of Action

It’s worth noting that the lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Biochemical Pathways

Similar compounds have been shown to have antimicrobial and antibiofilm actions , suggesting that they may interfere with the biochemical pathways involved in bacterial growth and biofilm formation.

Result of Action

The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of similar compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

Properties

IUPAC Name |

[1-(4-bromophenyl)sulfonylpiperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3S/c13-11-1-3-12(4-2-11)18(16,17)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBDTJVXMGXSBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)

![N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2496281.png)

![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)